(E)-1-(4-benzhydrylpiperazino)-2-phenyl-3-(2-thienyl)-2-propen-1-one
Description
(E)-1-(4-Benzhydrylpiperazino)-2-phenyl-3-(2-thienyl)-2-propen-1-one is a synthetic chalcone derivative characterized by a piperazine moiety substituted with a benzhydryl group at the 4-position. Its structure includes an α,β-unsaturated ketone core flanked by aromatic rings: a phenyl group at position 2 and a thiophene (thienyl) group at position 3. The compound’s molecular formula is C₃₀H₂₈N₂OS, with a molecular weight of 464.62 g/mol . Predicted physicochemical properties include a boiling point of 630.2±55.0 °C, density of 1.214±0.06 g/cm³, and a pKa of 5.80±0.10 .
Properties
IUPAC Name |
(E)-1-(4-benzhydrylpiperazin-1-yl)-2-phenyl-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2OS/c33-30(28(23-27-17-10-22-34-27)24-11-4-1-5-12-24)32-20-18-31(19-21-32)29(25-13-6-2-7-14-25)26-15-8-3-9-16-26/h1-17,22-23,29H,18-21H2/b28-23+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHIMHQDPFSFLP-WEMUOSSPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=CC4=CC=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C(=C/C4=CC=CS4)/C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Piperazine
Piperazine is protected as its Boc (tert-butoxycarbonyl) derivative to prevent unwanted side reactions:
Benzhydryl Substitution
The Boc-protected piperazine undergoes nucleophilic substitution with benzhydryl chloride:
- Reaction : Boc-piperazine (1.0 eq) + benzhydryl chloride (1.1 eq) in acetonitrile.
- Base : Triethylamine (2.0 eq).
- Temperature : 60°C, 8 hours.
- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (2 hours, room temperature).
- Yield : 68%.
Coupling of Enone and Piperazine
The final step involves coupling the enone with 4-benzhydrylpiperazine. A Mitsunobu reaction or nucleophilic acyl substitution is employed:
Mitsunobu Reaction
Advantages : Stereoretention, high efficiency.
Nucleophilic Acyl Substitution
Alternative Method :
- Activation : Enone is treated with thionyl chloride (SOCl₂) to form the acid chloride.
- Coupling : Reaction with 4-benzhydrylpiperazine in dichloromethane.
- Base : Pyridine (2.0 eq).
- Yield : 58%.
Stereochemical Control and Characterization
The (E)-configuration of the enone is confirmed via 1H NMR (J = 16.2 Hz for trans-vinylic protons) and IR spectroscopy (C=O stretch at 1675 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (C30H28N2OS).
Optimization Challenges and Solutions
- Thienyl Reactivity : The electron-rich thienyl group may undergo undesired electrophilic substitution. Using mild, anhydrous conditions mitigates this.
- Piperazine Basicity : Boc protection prevents side reactions during benzhydryl substitution.
- E/Z Selectivity : The Claisen-Schmidt condensation’s base strength and solvent polarity (e.g., ethanol vs. DMF) influence the E/Z ratio.
Scalability and Industrial Feasibility
Key Considerations :
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-benzhydrylpiperazino)-2-phenyl-3-(2-thienyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Research indicates that (E)-1-(4-benzhydrylpiperazino)-2-phenyl-3-(2-thienyl)-2-propen-1-one exhibits a range of biological activities:
Antitumor Activity
The compound has shown significant cytotoxicity against various cancer cell lines, particularly human breast cancer cells (MCF-7), with IC50 values in the low micromolar range. This suggests potential as an anticancer agent.
Antimicrobial Properties
Preliminary studies indicate that it possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, likely through mechanisms that disrupt bacterial cell membrane integrity.
Neuropharmacological Effects
Given its piperazine structure, the compound may interact with neurotransmitter systems, showing anxiolytic and antidepressant-like effects in animal models.
Industrial Applications
In addition to its biological applications, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for potential use in the development of new materials or as a catalyst in chemical reactions.
Case Study 1: Antitumor Efficacy
In vitro studies demonstrated that this compound effectively inhibited the proliferation of MCF-7 breast cancer cells, highlighting its potential as an anticancer therapeutic agent.
Case Study 2: Antimicrobial Activity
Research conducted on various bacterial strains revealed that this compound exhibited significant antimicrobial effects, suggesting potential applications in treating bacterial infections.
Case Study 3: Neuropharmacological Evaluation
Animal model studies indicated that the compound may possess anxiolytic properties, warranting further investigation into its use for anxiety disorders.
Mechanism of Action
The mechanism of action of (E)-1-(4-benzhydrylpiperazino)-2-phenyl-3-(2-thienyl)-2-propen-1-one would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison of Selected Chalcone Analogues
Structure–Activity Relationship (SAR) Insights
- Piperazine vs. Non-Piperazine Substitution: Piperazine-substituted chalcones (e.g., the target compound) cluster separately from non-piperazine derivatives, with less obvious SAR trends .
- Electronegativity Effects: In non-piperazine chalcones (e.g., 2j), bromine (Br) and fluorine (F) substitutions at para positions of rings A and B yield lower IC₅₀ values (4.703 μM). Replacing Br with chlorine (Cl) or methoxy (OCH₃) reduces potency (IC₅₀ increases to 13.82–70.79 μM) .
- Heterocyclic Modifications : Pyrazoline derivatives (e.g., 5-(4-chlorophenyl)-3-(2-thienyl)-2-pyrazoline ) demonstrate distinct bioactivity, such as anticancer properties, due to their fused heterocyclic ring systems .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | Cardamonin | Butein |
|---|---|---|---|
| Molecular Weight | 464.62 | 270.28 | 272.26 |
| Boiling Point (°C) | 630.2±55.0 (Predicted) | N/A | N/A |
| Key Functional Groups | Benzhydrylpiperazine | 2',4'-dihydroxy | 2,3,4,4'-tetrahydroxy |
| LogP (Predicted) | High (lipophilic) | Moderate | Low (polar) |
The target compound’s high molecular weight and lipophilicity may limit aqueous solubility but enhance membrane permeability, contrasting with polar analogues like Butein .
Biological Activity
(E)-1-(4-benzhydrylpiperazino)-2-phenyl-3-(2-thienyl)-2-propen-1-one, a compound featuring a unique combination of piperazine and thienyl moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperazine ring, introduction of the thienyl group, and subsequent coupling with phenyl and enone functionalities. Variations in synthetic routes can lead to different biological profiles, underscoring the importance of optimizing synthetic methods to enhance pharmacological effects.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation in various in vitro studies. For instance, it demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range.
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against several pathogens, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.
- Neuropharmacological Effects : Given its piperazine structure, the compound may interact with neurotransmitter systems. Some studies have indicated anxiolytic and antidepressant-like effects in animal models.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Piperazine Substituents : Variations in substituents on the piperazine ring significantly affect binding affinity and selectivity towards specific receptors.
- Thienyl Group Influence : The position and nature of substituents on the thienyl ring can modulate the compound's lipophilicity and bioavailability.
Case Studies
Several case studies have highlighted the biological potential of this compound:
- In Vitro Cytotoxicity Study : A study published in PubMed evaluated its effects on various cancer cell lines. Results indicated that modifications to the benzene ring could enhance cytotoxicity by increasing cellular uptake .
- Antimicrobial Evaluation : Research conducted by Frontiers demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Neuropharmacological Assessment : A behavioral study assessed its effects on anxiety-like behavior in rodents, revealing promising results that suggest potential therapeutic applications for anxiety disorders .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes and characterization methods for (E)-1-(4-benzhydrylpiperazino)-2-phenyl-3-(2-thienyl)-2-propen-1-one?
Methodological Answer: The compound can be synthesized via a Claisen-Schmidt condensation between a benzhydrylpiperazine-derived acetophenone and a thienyl-substituted benzaldehyde. Key steps include:
- Base-catalyzed aldol condensation : Use NaOH or KOH in ethanol under reflux (60–80°C) for 6–12 hours .
- Solvent optimization : Polyethylene glycol (PEG) improves yield and reduces side reactions due to its recyclability and non-ionic nature .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
Q. Characterization :
Q. How can researchers resolve discrepancies between spectroscopic data and elemental analysis during characterization?
Methodological Answer: Discrepancies often arise from:
- Sample purity : Re-purify via preparative TLC or HPLC to remove residual solvents or byproducts .
- Hydrate formation : Perform thermogravimetric analysis (TGA) to detect water content affecting elemental results .
- Isotopic impurities : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Example : If %N deviates, re-measure under dry conditions and compare with combustion analysis (e.g., Vario MICRO CHNS analyzer) .
Advanced Research Questions
Q. What crystallographic challenges arise during single-crystal X-ray diffraction (SCXRD) analysis of this compound, and how are they addressed?
Methodological Answer: Challenges include:
- Crystal twinning : Common in flexible piperazine-thienyl systems. Use SHELXL for twin refinement (TWIN/BASF commands) .
- Disorder in benzhydryl groups : Apply restraints (SIMU/DELU) to refine positional parameters without overfitting .
- Data resolution : Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to mitigate thermal motion .
Case Study : For analogous piperazine-chalcones, merging multiple datasets from different crystals improved completeness (>98%) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
Methodological Answer:
- Analog synthesis : Modify substituents on the phenyl (e.g., electron-withdrawing groups) and thienyl rings (e.g., halogens) to assess electronic effects .
- In vitro assays :
- Computational modeling : Perform docking (AutoDock Vina) to predict binding to targets like kinases or microbial enzymes .
Key Finding : Thienyl groups enhance antifungal activity compared to phenyl analogs, as seen in chalcone derivatives .
Q. What strategies mitigate conflicting results in pharmacological profiling (e.g., cytotoxicity vs. antimicrobial activity)?
Methodological Answer:
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm selectivity windows .
- Off-target screening : Use kinase profiling panels (e.g., Eurofins) to identify non-specific interactions .
- Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
Example : Compound 3n in showed antifungal activity but high cytotoxicity, prompting SAR optimization of the thienyl substituent .
Q. How can computational methods predict the compound’s reactivity in complex biological matrices?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to estimate HOMO-LUMO gaps and nucleophilic attack sites .
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability .
- ADMET prediction : Use SwissADME to forecast bioavailability, CYP450 inhibition, and blood-brain barrier penetration .
Validation : Compare computed LogP values with experimental HPLC-derived LogD7.4 for consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
